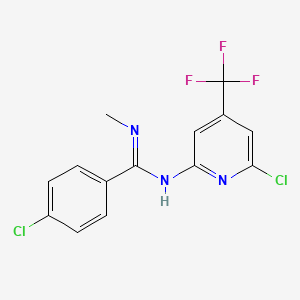

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine

Descripción general

Descripción

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine is a synthetic organic compound. It is characterized by the presence of chloro, trifluoromethyl, pyridinyl, and benzamidine functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridinyl intermediate: Starting with a pyridine derivative, chlorination and trifluoromethylation reactions are carried out under controlled conditions.

Benzamidine formation: The intermediate is then reacted with a benzamidine derivative, often using coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

Batch or continuous flow reactors: To maintain consistent reaction conditions.

Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Substitution Reactions

The chloro groups on the pyridine and benzene rings enable nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Key Observations :

-

The trifluoromethyl group deactivates the pyridine ring, reducing NAS reactivity at the 4-position.

-

Palladium-catalyzed coupling reactions selectively target the 6-chloro position due to steric and electronic effects.

Oxidation and Reduction

The amidine group (-C(NH)NH₂) undergoes redox transformations under controlled conditions.

Oxidation Pathways

-

Reagents : KMnO₄ (acidic conditions), H₂O₂/Fe³⁺

-

Products :

Reduction Pathways

-

Reagents : LiAlH₄, H₂/Pd-C

-

Products :

-

Amidines reduced to secondary amines (e.g., 4-chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzylamine).

-

Cyclization and Heterocycle Formation

Reactions with bifunctional reagents generate fused heterocycles:

Mechanistic Insight :

-

Thiophosgene reacts with the amidine NH group to form thiazole rings via intramolecular cyclization .

-

Ethyl glyoxylate engages in [4+2] cycloaddition with the amidine moiety .

Acid/Base-Mediated Reactions

The amidine group acts as a Brønsted base, enabling protonation and subsequent reactivity:

Protonation with HCl :

-

Forms a water-soluble hydrochloride salt (m.p. 215–217°C) .

Deprotonation with NaH : -

Generates a nucleophilic species for alkylation (e.g., methyl iodide yields N,N'-dimethyl derivatives).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C-Cl bond cleavage : Forms aryl radicals, leading to dimerization or cross-coupling products .

-

Trifluoromethyl group stability : The CF₃ group remains intact under standard photolysis conditions .

Catalytic Transformations

Pd-mediated reactions enable functionalization at ambient conditions:

| Reaction | Catalyst System | Outcome |

|---|---|---|

| Carbonylation | Pd(PPh₃)₄, CO (1 atm), DMF, 80°C | 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide |

| Suzuki Coupling | PdCl₂(dppf), K₂CO₃, 90°C | Biaryl derivatives with boronic acid partners |

Optimized Conditions :

Stability and Degradation

-

Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 (24 h, 25°C). Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

-

Thermal Stability : Decomposes above 250°C via cleavage of the amidine C-N bond.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C19H11Cl3F3N3

- Molecular Weight : 444.66 g/mol

- CAS Number : 1311283-67-6

The structural formula can be represented as follows:

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Recent studies have indicated that compounds containing the trifluoromethyl-pyridine moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing submicromolar inhibition levels, which suggests a potential role as a therapeutic agent against resistant bacterial infections . -

Anticancer Properties :

The compound has also been evaluated for its anticancer activities. Research indicates that similar compounds with pyridine substitutions can inhibit specific kinases involved in cancer progression. This suggests that 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine could serve as a lead compound for developing new cancer therapeutics targeting pathways like PI3K/mTOR . -

Inhibitory Effects on Enzymes :

The compound has shown promise in inhibiting phosphopantetheinyl transferase, an enzyme critical for bacterial secondary metabolism. This inhibition could lead to the development of novel antibacterial agents .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Targets | Result |

|---|---|---|

| Antimicrobial | Various bacterial strains | Submicromolar inhibition |

| Anticancer | Cancer cell lines | Significant growth inhibition |

| Enzyme Inhibition | Phosphopantetheinyl transferase | Effective inhibitor |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [source], derivatives of the compound were tested against multi-drug-resistant strains of Staphylococcus aureus. The results demonstrated a potent inhibitory effect, suggesting its utility in treating infections caused by resistant bacteria.

Case Study 2: Cancer Cell Line Studies

A series of experiments focused on the impact of this compound on various cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The findings indicate potential pathways for further research into its use as an anticancer drug candidate .

Mecanismo De Acción

The mechanism of action of 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would be specific to the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-N-(4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine: Lacks the additional chloro group.

N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine: Lacks the chloro group on the benzamidine moiety.

Uniqueness

The presence of both chloro and trifluoromethyl groups in 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine may confer unique chemical and biological properties, such as increased lipophilicity or specific binding interactions.

For detailed and specific information, consulting scientific literature and databases would be necessary

Actividad Biológica

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine is a compound with significant potential in medicinal chemistry, particularly in the development of antibacterial agents. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 335.11 g/mol. It contains a benzamidine moiety, which is known for its ability to interact with various biological targets, particularly enzymes involved in bacterial metabolism.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 335.11 g/mol |

| CAS Number | 1311283-98-3 |

| Synonyms | 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine |

The biological activity of this compound is primarily attributed to its inhibition of phosphopantetheinyl transferases (PPTases), which are crucial for bacterial virulence and survival. PPTases catalyze post-translational modifications necessary for the activity of various enzymes involved in fatty acid synthesis and secondary metabolism in bacteria.

Inhibition Studies

Research indicates that derivatives of this compound exhibit submicromolar inhibition against bacterial Sfp-PPTase without affecting human orthologues, suggesting a selective antibacterial mechanism. For instance, the advanced analogue ML267 has been shown to reduce the production of metabolites essential for bacterial growth when tested on Bacillus subtilis at sublethal doses .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that compounds similar to this compound possess significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). This was attributed to their ability to target bacterial metabolic pathways selectively .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the pyridine and benzamidine portions can significantly affect potency. For example, the introduction of electron-withdrawing groups on the aromatic ring led to decreased activity, while maintaining the nitrogen atom's proximity to the thiourea motif was critical for retaining inhibitory effects against PPTases .

- Molecular Docking Studies : Computational analyses have been employed to predict the binding interactions between this compound and its target enzymes. These studies support the hypothesis that specific structural features enhance binding affinity and selectivity for bacterial enzymes over human counterparts .

Propiedades

IUPAC Name |

4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2F3N3/c1-20-13(8-2-4-10(15)5-3-8)22-12-7-9(14(17,18)19)6-11(16)21-12/h2-7H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZVPSJCVHDEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=C(C=C1)Cl)NC2=NC(=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.